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molecular formula C10H12N4O2 B8714946 4-Hydrazinyl-6,7-dimethoxyquinazoline

4-Hydrazinyl-6,7-dimethoxyquinazoline

Cat. No. B8714946
M. Wt: 220.23 g/mol
InChI Key: VUHSDSWOWMZHQY-UHFFFAOYSA-N
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Patent
US07504397B2

Procedure details

To a suspension of 4-Chloro-6,7-dimethoxy-quinazoline (0.20 g, 0.89 mmol) in anhydrous THF (0.5 ml) was added hydrazine (1M in THF, 2.0 ml, 2.0 mmol). The mixture was stirred at room temperature for 16 hours whereupon a precipitate had formed which was removed by filtration and washed with cold THF to give the desired product (177 mg, 91%) as a sticky off white solid which was sufficiently pure to be used without any further purification. m/z (LC-MS, ESP): 221 [M+H]+, R/T=2.48 mins.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[NH2:16][NH2:17]>C1COCC1>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:14][CH3:15])[N:5]=[CH:4][N:3]=[C:2]2[NH:16][NH2:17]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours whereupon a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with cold THF

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)NN
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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